molecular formula C15H11NO3 B2906543 (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one CAS No. 16352-80-0

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2906543
CAS No.: 16352-80-0
M. Wt: 253.257
InChI Key: KCPVHLHIJYIZNN-LCYFTJDESA-N
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Description

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features a furan ring, a tolyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of furan-2-carbaldehyde with p-tolylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring, yielding the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or oxazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan or oxazole derivatives.

Scientific Research Applications

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Furan-2-ylmethylene-3-methyl-1-p-tolyl-1H-pyrazol-5-one: Similar structure but with a pyrazole ring instead of an oxazole ring.

    4-Furan-2-ylmethylene-2-p-tolyl-1H-phenyl-1H-pyrazol-5-one: Contains a phenyl group in addition to the furan and tolyl groups.

Uniqueness

(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of both furan and oxazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Biological Activity

The compound (4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one, also known as a furan-based oxazolone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a furan ring and an oxazolone moiety. The following table summarizes its key properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H15N1O3
Molecular Weight269.30 g/mol
Melting Point150 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of furan compounds showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation . The interaction with thioredoxin reductase (TrxR) is particularly noted as a promising target for anticancer drug development .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Binding : It can bind to specific receptors modulating signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, promoting cell death.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of furan-derived compounds were tested against Candida albicans, Staphylococcus aureus, and Escherichia coli. The results indicated that the furan derivatives exhibited varying degrees of antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of oxazolone derivatives demonstrated that these compounds could significantly reduce tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 40% compared to control groups treated with vehicle alone .

Properties

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-10-4-6-11(7-5-10)14-16-13(15(17)19-14)9-12-3-2-8-18-12/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVHLHIJYIZNN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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